3'-ヒドロキシジクロフェナク
説明
3'-Hydroxydiclofenac, also known as 3'-oh dcf, belongs to the class of organic compounds known as dichlorobenzenes. Dichlorobenzenes are compounds containing a benzene with exactly two chlorine atoms attached to it. 3'-Hydroxydiclofenac is considered to be a practically insoluble (in water) and relatively neutral molecule. 3'-Hydroxydiclofenac has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. 3'-Hydroxydiclofenac can be biosynthesized from diclofenac.
3'-hydroxydiclofenac is an organochlorine compound that is the 3'-hydroxylated metabolite of diclofenac. It has a role as a drug metabolite and an allergen. It is a dichlorobenzene, a monocarboxylic acid, a member of phenols and a secondary amino compound. It derives from a diclofenac.
科学的研究の応用
製薬分析
3'-ヒドロキシジクロフェナク: は、広く使用されている非ステロイド性抗炎症薬 (NSAID) であるジクロフェナクの代謝産物です。製薬分析では、薬物の有効性と安全性を理解するために、このような代謝産物を定量することが重要です。 RP-HPLC-ICP-QQQ などの技術は、化合物構造に依存しない定量化に使用され、正確な薬物と代謝産物のプロファイリングに不可欠です {svg_1}.
薬物代謝研究
創薬において、3'-ヒドロキシジクロフェナクなどの代謝産物を含む薬物の代謝を理解することは非常に重要です。 研究者は、薬物間の相互作用や酵素活性、特にシトクロムP450酵素の評価に役立つ、HPLC-UV法を用いて定量化を行っています {svg_2}.
作用機序
Target of Action
3’-Hydroxydiclofenac is a metabolite of Diclofenac , a non-steroidal anti-inflammatory drug (NSAID). The primary targets of 3’-Hydroxydiclofenac are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
3’-Hydroxydiclofenac, like Diclofenac, inhibits COX-1 and COX-2 . This inhibition results in a decrease in the production of PGs . The reduction in PGs leads to a decrease in inflammation and pain signaling, which is the common mechanism linking each effect of 3’-Hydroxydiclofenac .
Biochemical Pathways
The biochemical pathway affected by 3’-Hydroxydiclofenac involves the synthesis of PGs . By inhibiting COX-1 and COX-2, 3’-Hydroxydiclofenac reduces the production of PGs . This leads to a decrease in inflammation and pain signaling .
Pharmacokinetics
The pharmacokinetics of 3’-Hydroxydiclofenac are similar to those of Diclofenac . When given orally, Diclofenac is rapidly and completely absorbed . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Diclofenac binds extensively to plasma albumin , and it is reasonable to assume that 3’-Hydroxydiclofenac would have similar properties.
Result of Action
The result of 3’-Hydroxydiclofenac’s action is a decrease in inflammation and pain signaling . This is due to its inhibition of COX-1 and COX-2, leading to a reduction in the production of PGs . PGs sensitize afferent nerves and potentiate the action of bradykinin in inducing pain . Therefore, by reducing the levels of PGs, 3’-Hydroxydiclofenac helps to alleviate pain and inflammation .
生化学分析
Biochemical Properties
3’-Hydroxydiclofenac plays a significant role in biochemical reactions, particularly in the metabolism of diclofenac. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is cytochrome P450 2C9 (CYP2C9), which hydroxylates diclofenac to produce 3’-Hydroxydiclofenac . This interaction is crucial for the detoxification and elimination of diclofenac from the body. Additionally, 3’-Hydroxydiclofenac can interact with other cytochrome P450 enzymes, such as CYP3A4, CYP2C8, and CYP2C19, albeit to a lesser extent .
Cellular Effects
3’-Hydroxydiclofenac influences various cellular processes and functions. It has been shown to affect hepatocytes, the primary cells in the liver responsible for drug metabolism. The compound can induce hepatotoxicity by disrupting cellular metabolism and causing oxidative stress . This disruption can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, 3’-Hydroxydiclofenac can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of 3’-Hydroxydiclofenac involves its interaction with various biomolecules. At the molecular level, it binds to and inhibits the activity of COX enzymes, particularly COX-1 and COX-2 . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, 3’-Hydroxydiclofenac can interact with other enzymes involved in drug metabolism, such as CYP2C9, leading to its own metabolism and elimination . These interactions highlight the compound’s role in modulating enzyme activity and influencing gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Hydroxydiclofenac can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3’-Hydroxydiclofenac can undergo further metabolism, leading to the formation of secondary metabolites . These metabolites can have varying effects on cellular processes, depending on their stability and reactivity. Long-term exposure to 3’-Hydroxydiclofenac can result in cumulative effects on cellular function, including potential hepatotoxicity and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of 3’-Hydroxydiclofenac can vary with different dosages in animal models. At low doses, the compound may exhibit anti-inflammatory and analgesic effects by inhibiting COX enzymes . At higher doses, it can induce toxic effects, particularly in the liver. Studies have shown that high doses of 3’-Hydroxydiclofenac can lead to hepatotoxicity, characterized by liver cell damage and impaired liver function . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.
Metabolic Pathways
3’-Hydroxydiclofenac is involved in several metabolic pathways, primarily those related to the metabolism of diclofenac. The compound is formed through the hydroxylation of diclofenac by CYP2C9 . It can also undergo further metabolism by other cytochrome P450 enzymes, leading to the formation of secondary metabolites . These metabolic pathways are crucial for the detoxification and elimination of diclofenac and its metabolites from the body. Additionally, 3’-Hydroxydiclofenac can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
The transport and distribution of 3’-Hydroxydiclofenac within cells and tissues are essential for understanding its pharmacokinetics. The compound is transported across cell membranes by various transporters and binding proteins . Once inside the cells, it can accumulate in specific tissues, particularly the liver, where it undergoes further metabolism . The distribution of 3’-Hydroxydiclofenac is influenced by factors such as blood flow, tissue binding, and membrane permeability . These factors determine the compound’s localization and accumulation in different tissues.
Subcellular Localization
The subcellular localization of 3’-Hydroxydiclofenac is critical for its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct 3’-Hydroxydiclofenac to these compartments. Once localized, the compound can exert its effects on enzyme activity, gene expression, and cellular metabolism . Understanding the subcellular localization of 3’-Hydroxydiclofenac is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-[2-(2,6-dichloro-3-hydroxyanilino)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-9-5-6-11(18)13(16)14(9)17-10-4-2-1-3-8(10)7-12(19)20/h1-6,17-18H,7H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPJZSYXUWYJDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC(=C2Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219060 | |
Record name | 3'-Hydroxydiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69002-85-3 | |
Record name | 3′-Hydroxydiclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69002-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Hydroxydiclofenac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069002853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Hydroxydiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-HYDROXYDICLOFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8489I2R79K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3'-Hydroxydiclofenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013976 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3'-hydroxydiclofenac formed in the body?
A1: 3'-hydroxydiclofenac is a major metabolite of diclofenac, generated through metabolic pathways primarily involving cytochrome P450 enzymes. Research suggests that 3'-hydroxydiclofenac can be formed directly from diclofenac or indirectly via 4'-hydroxydiclofenac as an intermediate. []
Q2: Does the presence of liver disease impact the pharmacokinetics of 3'-hydroxydiclofenac?
A2: Studies indicate that while chronic active hepatitis doesn't significantly affect the pharmacokinetics of 3'-hydroxydiclofenac, alcoholic cirrhosis leads to significant alterations. Specifically, individuals with alcoholic cirrhosis exhibit no significant difference in 3'-hydroxydiclofenac pharmacokinetics compared to healthy individuals or those with hepatitis. []
Q3: Can animal models accurately reflect the formation of 3'-hydroxydiclofenac observed in humans?
A3: Humanized chimeric mice, specifically the TK-NOG strain with humanized livers, have shown the capability to generate 3'-hydroxydiclofenac after diclofenac administration. This model exhibited a delayed peak concentration and longer half-life of 3'-hydroxydiclofenac compared to other metabolites, mimicking observations in humans. [] This suggests that humanized chimeric mice could serve as a valuable tool for studying diclofenac metabolism, particularly for metabolites like 3'-hydroxydiclofenac that are relevant to human responses.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。